

# Commercial Suppliers and Technical Guide for 2-(4-Bromophenyl)benzothiazole in Research

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## Compound of Interest

Compound Name: **2-(4-Bromophenyl)benzothiazole**

Cat. No.: **B034361**

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This guide provides a comprehensive overview of the commercial availability and technical details of **2-(4-Bromophenyl)benzothiazole**, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its utility as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology, has been a primary driver of its investigation. This document outlines its chemical properties, commercial sources, and key experimental applications, including detailed protocols and relevant biological pathways.

## Commercial Availability

**2-(4-Bromophenyl)benzothiazole** is readily available from several chemical suppliers catering to the research and development sector. The purity and physical form may vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Below is a summary of offerings from prominent vendors.

Supplier	Purity	Physical Form	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Storage Conditions
Sigma-Aldrich	≥97%	Solid	19654-19-4	290.18	132-136	2-8°C
BLD Pharmatech	98%	White to pale yellow powder or crystals	19654-19-4	290.18	Not specified	Keep in dark place, inert atmosphere, room temperature
ChemScene	98%	Solid	19654-19-4	290.18	134	Room temperature
Chem-Impex	≥98% (GC)	White to light yellow to green powder to crystal	19654-19-4	290.18	132-135	2-8°C
TCI America	>98.0% (GC)	White to Light yellow to Green powder to crystal	19654-19-4	290.18	132.0-135.0	Not specified

## Synthesis of 2-(4-Bromophenyl)benzothiazole

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of 2-aminothiophenol with a corresponding aldehyde or carboxylic acid. The following is a generalized protocol that can be adapted for the specific synthesis of **2-(4-Bromophenyl)benzothiazole**.

## Experimental Protocol: Synthesis via Condensation

Objective: To synthesize **2-(4-Bromophenyl)benzothiazole** from 2-aminothiophenol and 4-bromobenzaldehyde.

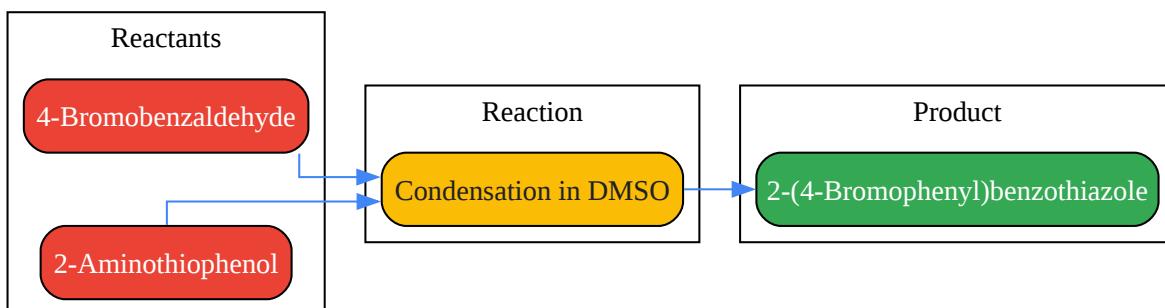
### Materials:

- 2-aminothiophenol
- 4-bromobenzaldehyde
- Dimethyl sulfoxide (DMSO)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware

### Procedure:

- In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in DMSO.

- Add 4-bromobenzaldehyde (1 equivalent) to the solution.
- The reaction mixture is typically stirred at an elevated temperature (e.g., 120 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- The precipitated solid is collected by vacuum filtration and washed with water.
- The crude product is then purified. A common method is recrystallization from a suitable solvent such as ethanol.
- The purified product is dried under vacuum.
- Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.



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Synthetic pathway for **2-(4-Bromophenyl)benzothiazole**.

## Application in Cancer Research

**2-(4-Bromophenyl)benzothiazole** and its derivatives have demonstrated significant potential as anticancer agents.<sup>[1][2]</sup> Research has shown that these compounds can inhibit the growth

of various cancer cell lines, including those of the breast, colon, and liver.[3][4][5] The mechanism of action is often multifaceted, involving the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and motility.

## Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **2-(4-Bromophenyl)benzothiazole** on a cancer cell line (e.g., MCF-7 breast cancer cells).

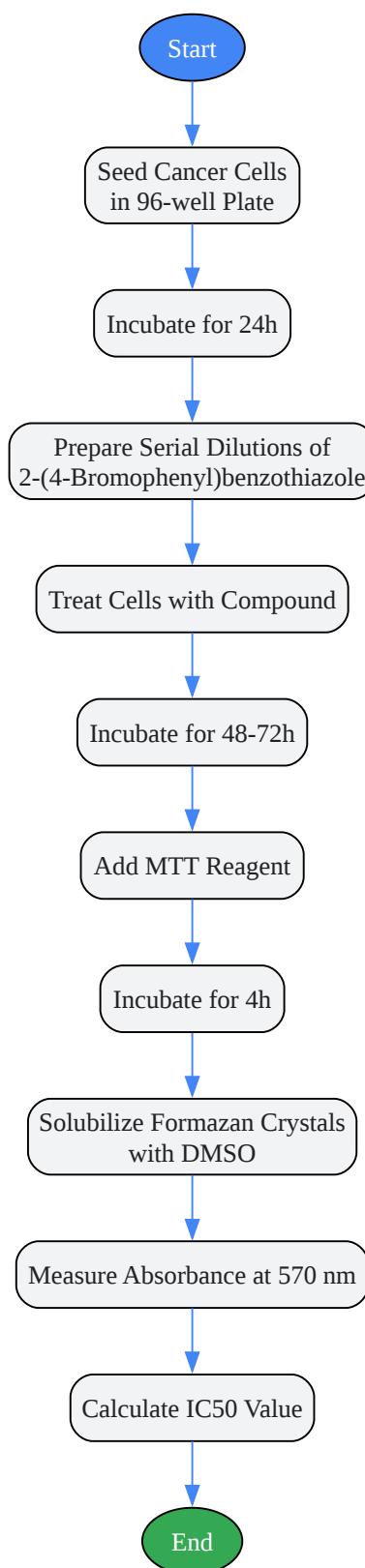
Materials:

- Cancer cell line (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **2-(4-Bromophenyl)benzothiazole**
- Dimethyl sulfoxide (DMSO, sterile)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- CO<sub>2</sub> incubator
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare a stock solution of **2-(4-Bromophenyl)benzothiazole** in DMSO.

- Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
- Remove the medium from the wells and add 100  $\mu$ L of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours in a CO<sub>2</sub> incubator.
- After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

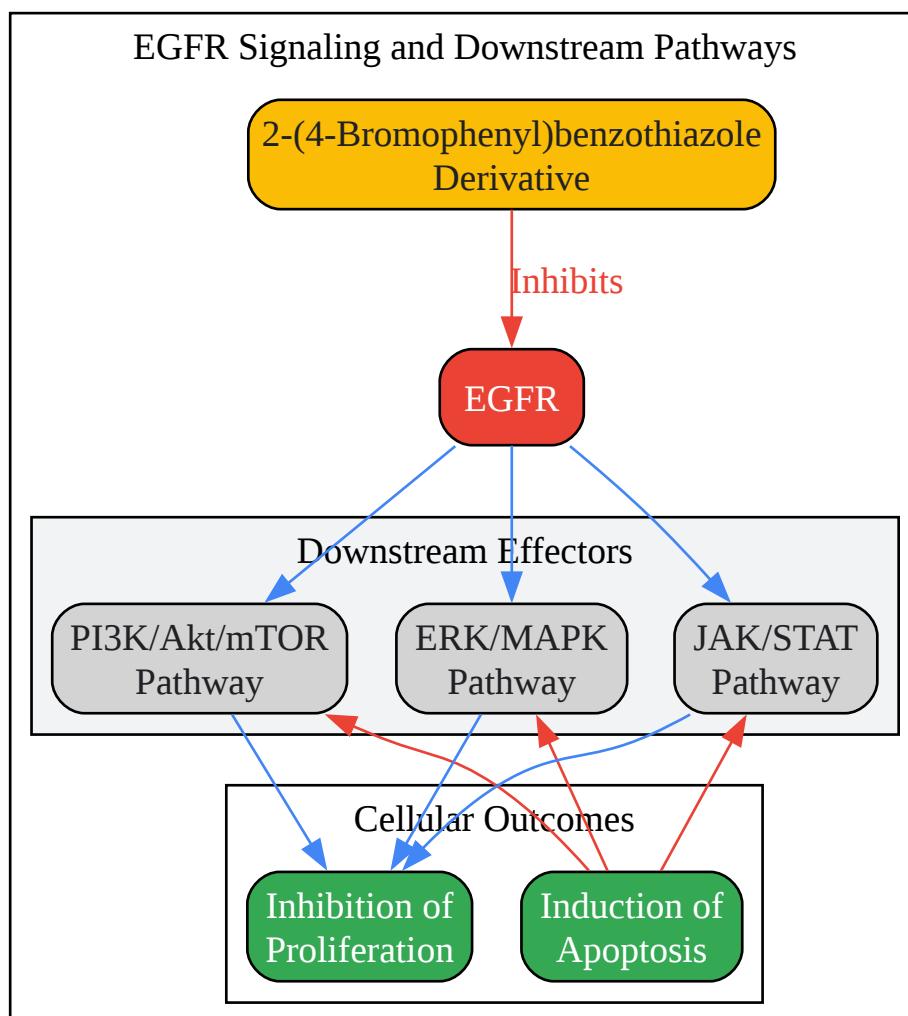
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Workflow for an in vitro cytotoxicity (MTT) assay.

# Signaling Pathways Implicated in Anticancer Activity

Studies have indicated that the anticancer effects of 2-substituted benzothiazoles, including derivatives of **2-(4-Bromophenyl)benzothiazole**, are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.<sup>[6]</sup> These include pathways that control cell growth, proliferation, survival, and apoptosis.

One of the primary targets appears to be the Epidermal Growth Factor Receptor (EGFR) signaling pathway.<sup>[6]</sup> Downregulation of EGFR activity can subsequently impact downstream pathways such as the JAK/STAT, PI3K/Akt/mTOR, and ERK/MAPK pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.<sup>[6]</sup>



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Modulation of EGFR signaling by benzothiazole derivatives.

This technical guide provides a foundational understanding of **2-(4-Bromophenyl)benzothiazole** for research applications. For specific experimental designs, it is recommended to consult the primary literature and optimize protocols based on the specific cell lines and research objectives.

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